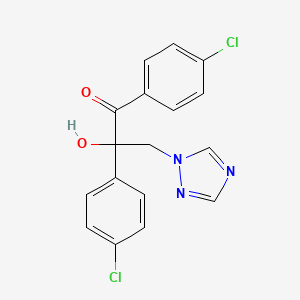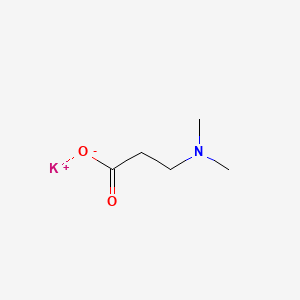
Dihydrogen (mercaptosuccinato(3-))aurate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrogen (mercaptosuccinato(3-))aurate(2-) is a pale yellow solid that is soluble in water and some organic solvents. It is a gold complex, typically exhibiting the characteristic properties of gold, such as catalytic and optical properties . This compound is often used as a catalyst in various chemical reactions due to its unique properties.
准备方法
The synthesis of Dihydrogen (mercaptosuccinato(3-))aurate(2-) involves the reaction of gold salts with mercaptosuccinic acid under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by precipitation or crystallization . Industrial production methods may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity of the product.
化学反应分析
Dihydrogen (mercaptosuccinato(3-))aurate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold oxidation states.
Reduction: It can be reduced to elemental gold under certain conditions.
Substitution: Ligand substitution reactions can occur where the mercaptosuccinate ligand is replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Dihydrogen (mercaptosuccinato(3-))aurate(2-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anti-cancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of fine chemicals and materials due to its catalytic properties.
作用机制
The mechanism by which Dihydrogen (mercaptosuccinato(3-))aurate(2-) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The gold center can coordinate with sulfur-containing groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, making it a potential therapeutic agent .
相似化合物的比较
Similar compounds to Dihydrogen (mercaptosuccinato(3-))aurate(2-) include other gold complexes such as:
Dihydrogen (chloroaurate(1-)): Another gold complex with different ligands.
Dihydrogen (tetrachloroaurate(3-)): A gold complex with chloride ligands.
Dihydrogen (cyanidoaurate(1-)): A gold complex with cyanide ligands. Dihydrogen (mercaptosuccinato(3-))aurate(2-) is unique due to its mercaptosuccinate ligand, which imparts specific properties such as enhanced solubility and reactivity.
属性
CAS 编号 |
24145-43-5 |
|---|---|
分子式 |
C4H7AuO4S+ |
分子量 |
348.13 g/mol |
IUPAC 名称 |
1,4-dihydroxy-1,4-dioxobutane-2-thiolate;gold;hydron |
InChI |
InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/p+1 |
InChI 键 |
LRJBQNPYJJIASE-UHFFFAOYSA-O |
规范 SMILES |
[H+].[H+].C(C(C(=O)O)[S-])C(=O)O.[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)


